N-(3,5-dimethylphenyl)-4-phenylpiperazine-1-carbothioamide
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Overview
Description
N-(3,5-dimethylphenyl)-4-phenylpiperazine-1-carbothioamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of N-(3,5-dimethylphenyl)-4-phenylpiperazine-1-carbothioamide can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate, resulting in the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .
Chemical Reactions Analysis
N-(3,5-dimethylphenyl)-4-phenylpiperazine-1-carbothioamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
N-(3,5-dimethylphenyl)-4-phenylpiperazine-1-carbothioamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology, it has been studied for its potential as a fluorescent probe due to its unique optical properties . In medicine, it has shown promise as a potential therapeutic agent for the treatment of psychotic disorders . Additionally, it has applications in the pharmaceutical industry as an intermediate in the synthesis of other biologically active compounds .
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-4-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. One of the primary targets is the κ-opioid receptor (KOR), where the compound acts as an antagonist . This interaction leads to the inhibition of the receptor’s activity, which can result in various pharmacological effects. The compound also interacts with other molecular targets, including tyrosine-protein kinase SYK, which plays a role in signal transduction pathways .
Comparison with Similar Compounds
N-(3,5-dimethylphenyl)-4-phenylpiperazine-1-carbothioamide can be compared with other similar compounds, such as 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide and 4-(2-aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide hydrochloride These compounds share structural similarities but differ in their specific functional groups and molecular targets
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-phenylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3S/c1-15-12-16(2)14-17(13-15)20-19(23)22-10-8-21(9-11-22)18-6-4-3-5-7-18/h3-7,12-14H,8-11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREIJIFXVYSSGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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